molecular formula C16H20N6O2 B2917129 3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-30-5

3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2917129
CAS RN: 898410-30-5
M. Wt: 328.376
InChI Key: SQMDKJBLFJXZLY-UHFFFAOYSA-N
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Description

3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, commonly known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxicity, MPTP has been used as a valuable tool in the study of Parkinson's disease and the development of potential treatments.

Scientific Research Applications

Antiviral and Antitumor Activities

Compounds within the purine and triazine families have been studied for their potential antiviral and antitumor properties. For example, the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, closely related to the chemical structure of interest, have demonstrated moderate activity against rhinovirus at nontoxic levels (Kim et al., 1978). Similarly, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines have been synthesized, showing antitumor activity and highlighting the therapeutic potential of these classes of compounds (Ueda et al., 1987).

Synthesis and Chemical Reactions

The intricate synthesis processes and chemical reactions involving triazine derivatives underline their significance in scientific research. Studies have detailed the preparation and photoresponsive characteristics of cyclobutanocrown ethers through reactions involving triazine compounds, indicating their utility in creating light-responsive materials (Akabori et al., 1988). Moreover, the reactivity of acid-catalyzed O-benzylating reagents based on structural isomers of 1,3,5-triazine has been explored, demonstrating the versatility of triazine derivatives in synthetic chemistry (Fujita et al., 2015).

Material Science and Nanotechnology

In material science and nanotechnology, triazine derivatives have been utilized for the development of new materials. For instance, mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites have been synthesized, showing promise as ultrafast, highly selective, and sensitive turn-off fluorescent sensors for Fe3+ ions (Nanbedeh & Faghihi, 2021). This application is particularly relevant to environmental monitoring and the development of sensing technologies.

Drug Delivery and Biomedical Applications

Furthermore, the exploration of triazine and purine derivatives for drug delivery and biomedical applications has been noteworthy. Research into anticancer, anti-HIV-1, and antimicrobial activities of tricyclic triazino and triazolo[4,3-e]purine derivatives has opened new avenues for the development of therapeutic agents (Ashour et al., 2012). These compounds' broad spectrum of activity suggests their potential as versatile pharmaceutical agents.

properties

IUPAC Name

3,4,9-trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-6-8-20-14(23)12-13(19(5)16(20)24)17-15-21(9-7-2)18-10(3)11(4)22(12)15/h6-7,11H,1-2,8-9H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMDKJBLFJXZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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